molecular formula C16H27BN2O2 B11834076 1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B11834076
M. Wt: 290.2 g/mol
InChI Key: PAGNWWAVMMTXTK-UHFFFAOYSA-N
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Description

1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a boronate ester and a methylcyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrazole with a boronic acid or ester.

    Attachment of the Methylcyclopentyl Group: The methylcyclopentyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the methylcyclopentyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid.

    Reduction: The pyrazole ring can be reduced under certain conditions to form a dihydropyrazole.

    Substitution: The boronate ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.

    Substitution: Palladium catalysts and bases, such as potassium carbonate, in the presence of a suitable halogenated substrate.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazoles depending on the coupling partner used.

Scientific Research Applications

1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Material Science: The boronate ester group can be used in the formation of boron-containing polymers and materials.

    Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in cross-coupling reactions.

Mechanism of Action

The mechanism of action of 1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its application:

    In Catalysis: The boronate ester group can coordinate with metal catalysts, facilitating various cross-coupling reactions.

    In Medicinal Chemistry: The compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-((1-Methylcyclopentyl)methyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of the boronate ester.

    1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of both a boronate ester and a methylcyclopentyl group on the pyrazole ring

Properties

Molecular Formula

C16H27BN2O2

Molecular Weight

290.2 g/mol

IUPAC Name

1-[(1-methylcyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C16H27BN2O2/c1-14(2)15(3,4)21-17(20-14)13-10-18-19(11-13)12-16(5)8-6-7-9-16/h10-11H,6-9,12H2,1-5H3

InChI Key

PAGNWWAVMMTXTK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(CCCC3)C

Origin of Product

United States

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